molecular formula C17H17NO4 B3017998 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzofuran-2-carboxamide CAS No. 1798621-09-6

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzofuran-2-carboxamide

Cat. No. B3017998
CAS RN: 1798621-09-6
M. Wt: 299.326
InChI Key: KZOLMKSCHSCZCE-UHFFFAOYSA-N
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Description

The compound N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzofuran-2-carboxamide is a chemical entity that features a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the furan ring is significant as furan derivatives are known for their diverse biological activities and their utility in the synthesis of pharmacologically active compounds.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various strategies. One such strategy involves the cyclization of 1,3-dicarbonyl dianions with 1,2-dielectrophiles to produce furan-2-ylacetates and benzofurans, as described in the first paper . Another approach is the In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition, which allows for the regioselective synthesis of benzofuran-3-carboxamides . Additionally, intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids in propionic anhydride can lead to the formation of furan-2-carbohydrazides . These methods highlight the versatility and creativity in the synthesis of furan-containing compounds.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of the furan ring, which is a five-membered oxygen-containing heterocycle. The reactivity and interaction of the furan ring with other functional groups define the chemical behavior of these compounds. For instance, the synthesis of tetrahydrocyclohepta[cd]benzofurans involves the treatment of acetic acids with sodium acetate in acetic anhydride, where the substituent effects play a crucial role in the yield of the reaction .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including cyclization, decyclization, and cycloaddition. The decyclization reaction of furan-2-carbohydrazides under the action of methanol is an example of how the furan ring can be manipulated to obtain different structural motifs . The cascade formal [3 + 2] cycloaddition is another example of a chemical reaction that furan derivatives can participate in, leading to the formation of complex molecules with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of the furan ring imparts certain aromatic characteristics, while the substituents attached to the furan ring can modify the compound's polarity, solubility, and reactivity. The synthesis methods described in the papers suggest that the conditions used, such as the choice of catalyst or base, can significantly affect the properties and yields of the desired furan-containing compounds .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Efficient Domino Strategy for Synthesis

A notable study presents an efficient, microwave-assisted strategy for synthesizing multifunctionalized benzofuran derivatives, showcasing an eco-friendly approach due to direct precipitation of products, which could be relevant for creating compounds similar to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzofuran-2-carboxamide (Ma et al., 2014).

Metal-Free Synthesis

Another study highlights a metal-free, domino, regioselective synthesis of highly substituted 2-carbonyl- and 2-phosphorylfurans, demonstrating a versatile methodology that could apply to the synthesis of complex benzofuran compounds (Raimondi et al., 2012).

Biological Activity and Pharmacological Potential

Inhibitory Activities

Research into benzofuran hydroxamic acids has shown potent inhibitory effects on the enzyme 5-lipoxygenase, indicating potential therapeutic applications for compounds with a benzofuran backbone in treating conditions associated with enzyme overactivity (Ohemeng et al., 1994).

DNA Topoisomerases Inhibition

A study on new benzofuran derivatives from Gastrodia elata revealed potent inhibitory activities against DNA topoisomerases I and II, suggesting a promising avenue for developing anti-cancer agents based on benzofuran structures (Lee et al., 2007).

Novel Applications and Mechanisms

Synthetic and Pharmacological Evaluation

The design and synthesis of novel derivatives featuring the benzofuran moiety have been evaluated for antidepressant and antianxiety activities, revealing significant potential for benzofuran derivatives in neurological and psychiatric therapeutic applications (Kumar et al., 2017).

Cytotoxic Activity

Derivatives of benzo[b]furan carboxylic acids have shown significant cytotoxic activities against human cancer cell lines, underlining the potential of benzofuran compounds in developing new anticancer drugs (Kossakowski et al., 2005).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions of “N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzofuran-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications as drugs.

properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-17(20,10-13-6-4-8-21-13)11-18-16(19)15-9-12-5-2-3-7-14(12)22-15/h2-9,20H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOLMKSCHSCZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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